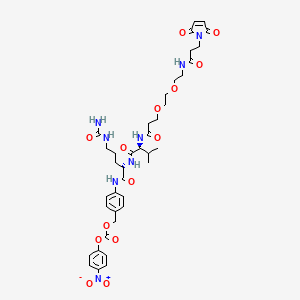

Mal-amido-PEG2-Val-Cit-PAB-PNP

Description

Propriétés

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)/t30-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGAOQLHMRBQFV-QGRQJHSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50N8O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112738-13-1 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112738-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-PEG2-Val-Cit-PAB-PNP for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Mal-amido-PEG2-Val-Cit-PAB-PNP, a pivotal component in the development of next-generation targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). We will delve into its core chemical attributes, mechanism of action, and provide detailed experimental protocols for its application and evaluation.

Core Concepts and Chemical Properties

This compound is a sophisticated, cleavable linker designed for the precise delivery of therapeutic payloads to target cells.[1][2][3][4] Its multi-component structure is engineered for stability in circulation and specific release of the active drug within the cellular lysosome.[3][4]

The key components and their functions are:

-

Maleimide (B117702) (Mal): A thiol-reactive group that forms a stable covalent bond with cysteine residues on proteins, such as antibodies.[2]

-

Amido-PEG2: A hydrophilic two-unit polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]

-

Val-Cit: A dipeptide sequence of Valine and Citrulline that is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[3][5]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the attached payload in its active form.[6]

-

PNP (p-nitrophenyl): A highly reactive leaving group that facilitates the conjugation of the linker to an amine-containing payload molecule.[2]

Chemical Data

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Molecular Formula | C39H50N8O14 | [2] |

| Molecular Weight | 854.86 g/mol | [7] |

| CAS Number | 2112738-13-1 | [2] |

| Purity | Typically >98% | [2] |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1][4] |

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The strategic design of this compound ensures that the cytotoxic payload remains inactive and attached to the antibody while in systemic circulation, minimizing off-target toxicity. Upon reaching the target cell, the ADC is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome lead to the specific cleavage of the Val-Cit dipeptide. This cleavage event initiates the self-immolation of the PAB spacer, culminating in the release of the active payload inside the target cell.

Caption: Intracellular trafficking and payload release mechanism of an ADC with a Val-Cit linker.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Reduced Antibody

This protocol describes the site-specific conjugation of the linker to a monoclonal antibody (mAb) through reduced interchain disulfide bonds.

1. Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Mal-amido-PEG2-Val-Cit-PAB-Drug conjugate

-

Conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0)

-

Quenching solution (e.g., N-acetyl-L-cysteine)

-

Desalting columns

2. Antibody Reduction:

-

Prepare a 10 mM stock solution of TCEP in water.

-

To the mAb solution (typically 1-10 mg/mL), add TCEP to a final molar excess of 10-fold.

-

Incubate for 1-2 hours at 37°C to reduce the disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

3. Conjugation Reaction:

-

Dissolve the Mal-amido-PEG2-Val-Cit-PAB-Drug conjugate in DMSO to a concentration of 10 mM.

-

Immediately add the linker-drug solution to the reduced and purified mAb at a molar ratio of 5-10 linker-drug molecules per mAb.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

4. Quenching and Purification:

-

Add a 10-fold molar excess of N-acetyl-L-cysteine (relative to the linker-drug) to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-drug and other small molecules.

5. Characterization:

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the integrity of the conjugate by SDS-PAGE.

Caption: Workflow for the conjugation of a maleimide-containing linker-drug to a reduced antibody.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from the ADC in the presence of Cathepsin B.

1. Materials:

-

Purified ADC

-

Recombinant human Cathepsin B

-

Assay buffer (100 mM sodium acetate, 10 mM DTT, pH 5.0)

-

Incubator at 37°C

-

LC-MS system for analysis

2. Assay Procedure:

-

Prepare a reaction mixture containing the ADC at a final concentration of approximately 10 µM in the pre-warmed assay buffer.

-

Initiate the reaction by adding activated Cathepsin B to a final concentration of 20 nM.

-

For a negative control, prepare a reaction without Cathepsin B.

-

Incubate all samples at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile (B52724) with 0.1% formic acid.

-

Analyze the samples by LC-MS to quantify the amount of released payload.

Protocol 3: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC and the integrity of the linker in plasma from different species.

1. Materials:

-

Purified ADC

-

Human, mouse, and rat plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

LC-MS or ELISA-based system for analysis

2. Assay Procedure:

-

Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

-

Incubate the samples at 37°C.

-

At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

-

Immediately dilute the aliquot in cold PBS to stop significant enzymatic activity.

-

Analyze the samples to determine the concentration of intact ADC and/or released payload. This can be done by affinity capture LC-MS to measure the DAR over time or by ELISA to quantify total antibody and conjugated payload.

Quantitative Data and Considerations

The stability and cleavage kinetics of the Val-Cit linker are critical for the therapeutic window of an ADC. While specific kinetic parameters for this compound are not extensively published, the following table provides comparative data for different dipeptide linkers.

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Key Considerations |

| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | The industry standard, offering a balance of stability and efficient cleavage.[5] |

| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Less hydrophobic than Val-Cit, which can reduce ADC aggregation.[8] |

| Phe-Lys | ~30-fold faster than Val-Cit (with isolated enzyme) | Cathepsin B | Very rapid cleavage, which may not be desirable for all applications.[5] |

A significant consideration in preclinical development is the differential stability of the Val-Cit linker in mouse versus human plasma. This linker is susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme not functionally homologous in humans.[9] This can lead to an underestimation of the ADC's stability and therapeutic index in mouse models.

| Species | Key Cleavage Enzyme | Observed Stability of Val-Cit Linker | Implication |

| Human | Cathepsin B (lysosomal) | High stability in plasma | Representative of clinical performance. |

| Mouse | Cathepsin B (lysosomal), Ces1C (plasma) | Lower stability in plasma due to premature cleavage | May require the use of Ces1C knockout models or alternative linkers for accurate preclinical assessment.[9] |

Conclusion

This compound is a highly effective and versatile cleavable linker for the development of ADCs. Its well-defined mechanism of action, coupled with established protocols for conjugation and evaluation, makes it a valuable tool for researchers in the field of targeted drug delivery. A thorough understanding of its chemical properties, cleavage kinetics, and species-specific stability is paramount for the successful translation of novel ADC candidates from the laboratory to the clinic.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, CAS 2112738-13-1 | AxisPharm [axispharm.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Mal-amido-PEG2-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mal-amido-PEG2-Val-Cit-PAB-PNP linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). This document details its chemical structure, mechanism of action, and provides exemplary experimental protocols for its application.

Core Concepts and Structure

This compound is a cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells.[1][2][3] Its multi-component structure is engineered for stability in circulation and specific enzymatic cleavage within the target cell's lysosome.[1][4]

The key components of the linker are:

-

Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on a monoclonal antibody (mAb).[1][5]

-

Amido-PEG2: A hydrophilic two-unit polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][5][6]

-

Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[7][8] This enzymatic susceptibility is central to the linker's targeted release mechanism.[9][10]

-

p-Aminobenzyl Carbamate (PAB): A self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the conjugated drug in its active form.[7][11]

-

p-Nitrophenyl (PNP) Carbonate: A highly activated leaving group that facilitates the efficient conjugation of the linker to an amine-containing cytotoxic payload.[1][5][9]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₉H₅₀N₈O₁₄ | [1] |

| Molecular Weight | 854.9 g/mol | [1] |

| CAS Number | 2112738-13-1 | [1][2] |

| Purity | ≥95% (typically) | [4] |

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

| Storage | -20°C for long-term storage | [1][2] |

Mechanism of Action: Targeted Drug Release

The strategic design of the this compound linker ensures that the cytotoxic payload remains attached to the antibody while in systemic circulation, minimizing off-target toxicity.[11][] The mechanism of drug release is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.

Caption: Intracellular processing of an ADC with a Val-Cit-PAB linker.

Experimental Protocols

The following are generalized protocols for the synthesis of a drug-linker conjugate and its subsequent conjugation to an antibody. These protocols are based on established methodologies for similar linker systems and should be optimized for specific payloads and antibodies.[7][13][14]

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of an amine-containing cytotoxic drug to the this compound linker.

Materials:

-

This compound

-

Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydroxybenzotriazole (HOBt)

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Dissolution: Dissolve this compound (1.1 equivalents) and the amine-containing cytotoxic payload (1.0 equivalent) in anhydrous DMF.

-

Coupling: Add HOBt (1.0 equivalent) and pyridine to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by HPLC until the starting materials are consumed.

-

Purification: Upon completion, purify the crude product by semi-preparative RP-HPLC to obtain the purified drug-linker conjugate.

-

Lyophilization: Lyophilize the purified product to a solid powder.

-

Characterization: Confirm the identity and purity of the product using mass spectrometry and analytical RP-HPLC.

Protocol 2: Conjugation of Drug-Linker to Antibody

This protocol outlines the conjugation of the maleimide-containing drug-linker to a thiol-modified antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

-

Purified drug-linker conjugate from Protocol 1

-

Organic co-solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-Exclusion Chromatography (SEC) system

-

Hydrophobic Interaction Chromatography (HIC) system

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a controlled molar excess of a reducing agent like TCEP. Incubate at a specific temperature (e.g., 37°C) for a set time to generate free thiol groups.

-

Drug-Linker Preparation: Dissolve the drug-linker conjugate in an organic co-solvent such as DMSO.

-

Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours).

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.[7]

-

Purification:

-

Initial Purification: Remove unconjugated drug-linker and other small molecules by SEC.

-

Separation of DAR Species: Use HIC to separate the different drug-loaded ADC species (e.g., DAR0, DAR2, DAR4, etc.).[7]

-

-

Analysis: Characterize the final ADC product for DAR, aggregation, and purity using techniques such as HIC, SEC, and mass spectrometry.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

Conclusion

The this compound linker represents a sophisticated and highly effective tool in the field of targeted cancer therapy. Its modular design, incorporating elements for specific antibody conjugation, enhanced solubility, and selective enzymatic cleavage, allows for the development of ADCs with a favorable therapeutic window.[11][] The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers dedicated to advancing the next generation of antibody-drug conjugates.

References

- 1. This compound, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Val-Cit Linker - ADC Linkers | AxisPharm [axispharm.com]

- 5. This compound, CAS 2112738-13-1 | AxisPharm [axispharm.com]

- 6. Mal-PEG2-Val-Cit-PAB-PNP | CAS:1345681-52-8 | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mal-amido-PEG2-Val-Cit-PAB-PNP Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mal-amido-PEG2-Val-Cit-PAB-PNP linker, a critical component in the design and development of modern antibody-drug conjugates (ADCs). We will delve into its mechanism of action, provide detailed experimental protocols, present key quantitative data, and illustrate complex pathways through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The this compound linker is a sophisticated chemical entity designed to stably connect a potent cytotoxic payload to a monoclonal antibody (mAb) until it reaches its target cancer cell. Its mechanism of action can be dissected into several key stages, each mediated by a specific component of the linker.

a. Antibody Conjugation via Maleimide-Thiol Chemistry: The linker is attached to the antibody through a highly specific and efficient reaction between the maleimide (B117702) group and a thiol (sulfhydryl) group on the antibody.[1][] This typically involves the thiol group of a cysteine residue, which may be naturally present or engineered into the antibody structure. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1][] This conjugation is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][]

b. Enhanced Pharmacokinetics with PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacer, in this case, a two-unit PEG (PEG2), serves multiple purposes. It enhances the hydrophilicity of the ADC, which can improve its solubility and reduce aggregation. The PEG spacer can also create steric hindrance, potentially protecting the linker from premature degradation by plasma enzymes and influencing the overall pharmacokinetic profile of the ADC.

c. Intracellular Cleavage by Cathepsin B: The dipeptide Valine-Citrulline (Val-Cit) sequence is the lynchpin of the linker's targeted release mechanism.[3] It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[3] This enzymatic cleavage is the primary event that initiates the release of the cytotoxic payload inside the cancer cell.

d. Self-Immolative Spacer for Efficient Payload Release: The p-aminobenzyl (PAB) group acts as a self-immolative spacer.[4] Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. This intramolecular cyclization results in the release of the attached drug in its unmodified, active form.

e. Payload Attachment via p-Nitrophenyl (PNP) Carbonate: The p-nitrophenyl (PNP) carbonate is a highly activated leaving group that facilitates the efficient conjugation of the cytotoxic payload to the linker during the synthesis of the drug-linker conjugate. The payload, typically containing a nucleophilic group such as an amine, displaces the PNP group to form a stable carbamate (B1207046) bond.

The following diagram illustrates the overall mechanism of action of an ADC employing the this compound linker.

Caption: Signaling pathway of ADC action from circulation to apoptosis.

Quantitative Data

The stability of the linker in circulation and the in vitro potency of the resulting ADC are critical parameters in drug development. The following tables summarize representative quantitative data for ADCs utilizing Val-Cit-PAB linkers. It is important to note that the specific antibody, payload, and conjugation site can influence these values.

Table 1: In Vitro Plasma Stability of Val-Cit Linker-Containing ADCs

| ADC Construct | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |

| Trastuzumab-vc-MMAE | Human | 28 | >95% | [3] |

| Trastuzumab-vc-MMAE | Mouse | 14 | <5% | [3] |

| Trastuzumab-EVCit-MMAF | Human | 28 | ~100% | [3] |

| Trastuzumab-EVCit-MMAF | Mouse | 14 | ~100% | [3] |

Note: The instability in mouse plasma is attributed to cleavage by carboxylesterase 1c, an enzyme not present in human plasma.

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit Linker and MMAE Payload

| Cell Line | Target Antigen | IC50 (nM) | Reference |

| SK-BR-3 | HER2 | 0.27 - 0.34 | [3] |

| KPL-4 | HER2 | 0.10 - 0.12 | [3] |

| JIMT-1 | HER2 | 0.078 - 0.10 | [3] |

| BT-474 | HER2 | 0.058 - 0.063 | [3] |

| BxPC-3 | Tissue Factor | 0.97 | N/A |

| PSN-1 | Tissue Factor | 0.99 | N/A |

| Capan-1 | Tissue Factor | 1.10 | N/A |

| Panc-1 | Tissue Factor | 1.16 | N/A |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADCs. Below are methodologies for key experiments.

Synthesis of a Maleimide-Activated Drug-Linker

This protocol describes a general method for synthesizing a maleimide-activated drug-linker starting from a Fmoc-protected Val-Cit-PAB-PNP precursor.

Step 1: Payload Attachment to Fmoc-Val-Cit-PAB-PNP

-

Dissolution: In a reaction vessel, dissolve Fmoc-Val-Cit-PAB-PNP (1.2 equivalents) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). In a separate vial, dissolve the amine-containing cytotoxic payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

-

Reaction: Add the payload solution to the Fmoc-Val-Cit-PAB-PNP solution. Add diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the reaction mixture.

-

Incubation: Stir the reaction mixture at room temperature (20-25°C).

-

Monitoring: Monitor the reaction progress by LC-MS or RP-HPLC until the Fmoc-Val-Cit-PAB-PNP is consumed (typically 2-18 hours).

-

Purification: Purify the resulting Fmoc-Val-Cit-PAB-Payload by preparative RP-HPLC.

Step 2: Fmoc Deprotection

-

Dissolution: Dissolve the purified Fmoc-Val-Cit-PAB-Payload in DMF.

-

Deprotection: Add piperidine (B6355638) to the solution to a final concentration of 20%.

-

Incubation: Stir the reaction mixture at room temperature for 30 minutes.

-

Work-up: Concentrate the reaction mixture under vacuum. Precipitate the deprotected product by adding cold diethyl ether. Centrifuge and wash the precipitate with cold diethyl ether.

-

Drying: Dry the H₂N-Val-Cit-PAB-Payload under vacuum.

-

Characterization: Confirm the removal of the Fmoc group by mass spectrometry (mass difference of 222.2 Da).

Step 3: Maleimide Activation

-

Dissolution: Dissolve the H₂N-Val-Cit-PAB-Payload (1.0 equivalent) in anhydrous DMF. In a separate vial, dissolve a maleimide-PEG-NHS ester (e.g., Mal-amido-PEG2-NHS) (1.1-1.3 equivalents) in DMF.

-

Reaction: Add the maleimide-PEG-NHS ester solution to the drug-linker solution. Add DIPEA (1.5-2.0 equivalents).

-

Incubation: Stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction by LC-MS.

-

Purification: Purify the final Mal-amido-PEG2-Val-Cit-PAB-Payload by RP-HPLC.

Antibody Conjugation

This protocol outlines the conjugation of the maleimide-activated drug-linker to a monoclonal antibody.

-

Antibody Reduction (if necessary): If using an antibody with interchain disulfide bonds, partially reduce the antibody with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. A typical molar ratio of TCEP to antibody is 2-3:1. Incubate at 37°C for 1-2 hours.

-

Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.2-7.4) using a desalting column.

-

Conjugation: Dissolve the maleimide-activated drug-linker in a co-solvent like DMSO. Add the drug-linker solution to the reduced antibody solution at a molar excess of 5-10 fold.

-

Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine. Incubate for 20 minutes at room temperature.

-

Purification: Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or LC-MS. Assess the purity and aggregation of the ADC by SEC.

The following diagram illustrates the experimental workflow for ADC synthesis and conjugation.

Caption: Workflow for ADC synthesis and characterization.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells and is a primary indicator of its potency.

-

Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the unconjugated antibody. Treat the cells with the various concentrations for 72-96 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the Val-Cit linker to enzymatic cleavage.

-

Reaction Setup: In a microplate, combine the ADC (at a final concentration of ~10 µM), purified human cathepsin B (or a lysosomal extract), and an activation buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

-

Data Analysis: Plot the percentage of intact ADC remaining or the concentration of the released payload over time to determine the cleavage rate.

The following diagram illustrates the logical relationship between the key components of the this compound linker.

Caption: Functional relationships of the linker's components.

This in-depth technical guide provides a foundational understanding of the this compound linker, its mechanism of action, and methods for its evaluation. The provided data and protocols should serve as a valuable resource for researchers and scientists in the field of antibody-drug conjugate development.

References

The Gatekeeper of Potency: An In-depth Technical Guide to the Val-Cit-PAB-PNP Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PAB-PNP linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs), acting as a sophisticated molecular bridge that ensures the targeted delivery and controlled release of highly potent cytotoxic agents. This guide provides a comprehensive technical overview of its function, mechanism of action, and the experimental protocols critical to its implementation in ADC development.

Core Function and Mechanism of Action

The Val-Cit-PAB-PNP linker is a multi-component system meticulously designed for stability in systemic circulation and specific cleavage within the tumor microenvironment. Its therapeutic efficacy is predicated on a sequential, three-part mechanism: enzymatic cleavage, self-immolation, and payload release.

1. The Val-Cit Dipeptide: The Enzymatic Trigger

The linker's journey begins with the valine-citrulline (Val-Cit) dipeptide. This specific amino acid sequence serves as a substrate for cathepsin B, a lysosomal protease often found in high concentrations within tumor cells.[1][2] In the bloodstream, where the pH is neutral, the linker remains stable, minimizing off-target toxicity.[3][4] However, upon internalization of the ADC into a cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[5] The acidic environment of the lysosome is optimal for cathepsin B activity, which selectively hydrolyzes the peptide bond between citrulline and the p-aminobenzyl alcohol (PAB) spacer.[1] This enzymatic cleavage is the rate-limiting step and the primary determinant of the linker's tumor-specific action.[1]

2. The PAB Spacer: A Self-Immolative Cascade

Following the cleavage of the Val-Cit moiety, the p-aminobenzyl (PAB) spacer undergoes a spontaneous and irreversible self-immolative electronic cascade.[1] This 1,6-elimination reaction is triggered by the unmasking of the aniline (B41778) nitrogen on the PAB group.[1] This rapid fragmentation of the spacer is a critical feature, ensuring a clean and traceless release of the payload in its active form, without any residual linker fragments that could impede its function.[6]

3. The PNP Group: Facilitating Payload Conjugation

The p-nitrophenyl (PNP) carbonate group serves as an excellent leaving group, primarily utilized during the synthesis of the drug-linker conjugate.[7][8] It reacts with a primary or secondary amine on the cytotoxic payload to form a stable carbamate (B1207046) bond.[3][9] The self-immolation of the PAB spacer ultimately leads to the collapse of this carbamate linkage, liberating the cytotoxic drug to exert its therapeutic effect on the target cancer cell.[1]

Quantitative Data on Linker Performance

The stability and cleavage kinetics of the Val-Cit-PAB linker are critical parameters that influence the therapeutic window of an ADC. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Species | Matrix | Half-life (t½) | Notes | Reference |

| Plasma Stability | Human | Plasma | > 28 days | Exhibits high stability. | [10][11] |

| Mouse | Plasma | ~4.6 hours | Unstable due to cleavage by carboxylesterase 1c (Ces1c). | [11][12] | |

| Rat | Plasma | ~81 days (extrapolated for a similar linker) | Demonstrates high stability. | [4] | |

| Cleavage Kinetics | - | Cathepsin B (in vitro) | 2.8 - 4.6 hours | Half-life of ADC cleavage. | [11] |

| - | Papain (in vitro) | Faster than Cathepsin B | Reached plateau after 8 hours. | [13] |

Table 1: Stability and Cleavage Kinetics of Val-Cit-PAB Containing ADCs.

| Linker Modification | Advantage | Impact on Stability/Cleavage | Reference |

| Glu-Val-Cit | Increased stability in mouse plasma | Resistant to Ces1c cleavage, potentially slightly faster cleavage by Cathepsin B. | [14] |

| Val-Ala | Lower hydrophobicity, reduced aggregation | May have a slower cleavage rate by Cathepsin B compared to Val-Cit. | [14] |

Table 2: Impact of Linker Modifications on Performance.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, conjugation, and evaluation of ADCs employing the Val-Cit-PAB-PNP linker.

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-PNP

This protocol outlines the key steps for the chemical synthesis of the linker.

A. Synthesis of Fmoc-Val-Cit-PAB-OH Intermediate:

-

Fmoc Deprotection of Fmoc-Cit-PAB-OH: Dissolve Fmoc-Cit-PAB-OH in dimethylformamide (DMF) and treat with piperidine (B6355638) to remove the Fmoc protecting group.[15]

-

Dipeptide Formation: React the resulting H-Cit-PAB-OH with Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-Valine) in DMF to form the dipeptide.[15]

-

Purification: Purify the Fmoc-Val-Cit-PAB-OH product by flash column chromatography.[16]

B. Activation to Fmoc-Val-Cit-PAB-PNP:

-

Reaction Setup: Dissolve the Fmoc-Val-Cit-PAB-OH intermediate in anhydrous DMF under a nitrogen atmosphere.[15]

-

Activation: Add bis(4-nitrophenyl) carbonate and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[15][17]

-

Reaction and Precipitation: Stir the reaction at room temperature. Upon completion, precipitate the product by adding diethyl ether.[15]

-

Purification and Characterization: Collect the precipitate by filtration, wash, and dry under vacuum. Confirm the identity and purity using mass spectrometry (MS) and NMR.[15][17]

Protocol 2: ADC Conjugation

This protocol describes the conjugation of the synthesized linker-payload to a monoclonal antibody.

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer.

-

Drug-Linker Preparation: Dissolve the Val-Cit-PAB-PNP-payload construct in an organic co-solvent such as DMSO.[18]

-

Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).[18]

-

Quenching and Purification: Quench the reaction with an excess of N-acetylcysteine. Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregates.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the ADC linker to enzymatic cleavage.

-

Reagent Preparation: Prepare an assay buffer (e.g., 25 mM MES, pH 5.0) and an activation buffer containing Dithiothreitol (DTT). Reconstitute recombinant human Cathepsin B in the activation buffer.[19]

-

Reaction Setup: In a microplate, combine the ADC solution with the assay buffer.[6]

-

Initiate Reaction: Add the activated Cathepsin B solution to the ADC mixture. Typical concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[6]

-

Incubation and Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots and stop the reaction by adding a quench solution (e.g., acetonitrile (B52724) with an internal standard).[6]

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of released payload over time.[7]

Protocol 4: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma.

-

Sample Preparation: Incubate the ADC in plasma (e.g., human and mouse) at 37°C.[14]

-

Time Points: At various time points, collect aliquots and process them to precipitate plasma proteins (e.g., by adding cold acetonitrile).[11]

-

Analysis: Analyze the supernatant for the released payload using LC-MS/MS or analyze the intact ADC in the plasma samples to determine the change in the drug-to-antibody ratio (DAR) over time.[14]

-

Data Analysis: Calculate the half-life (t½) of the ADC in the plasma of each species.[14]

Mandatory Visualizations

Signaling Pathway of a Released Tubulin Inhibitor (e.g., MMAE)

Caption: Signaling pathway of MMAE released from an ADC.

Experimental Workflow for Val-Cit-PAB-PNP Linker Synthesis

Caption: Workflow for the synthesis of the Val-Cit-PAB-PNP linker.

Experimental Workflow for ADC In Vitro Evaluation

Caption: Workflow for in vitro evaluation of ADCs.

References

- 1. benchchem.com [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 10. researchgate.net [researchgate.net]

- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. FMoc-Val-Cit-PAB-PNP synthesis - chemicalbook [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Core Role of the Maleimide Group in Mal-amido-PEG2 Linkers

For Researchers, Scientists, and Drug Development Professionals

The Mal-amido-PEG2 linker is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its utility stems from the specific and efficient reactivity of its constituent functional groups. This guide delves into the core function of the maleimide (B117702) group within this linker, providing a technical overview of its chemistry, applications, and the critical parameters governing its use.

The Chemistry of the Maleimide Group: A Highly Specific Thiol Reaction

The primary role of the maleimide group is to serve as a highly selective electrophile for covalent modification of thiol-containing molecules, most notably cysteine residues in proteins and peptides.[][2] This specificity is the cornerstone of its widespread use in creating precisely defined bioconjugates.

Mechanism of Action: The Michael Addition

The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism.[2][3][4] The thiol, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbons of the electron-deficient carbon-carbon double bond within the maleimide ring.[][2] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[][4] This reaction is highly efficient and can proceed under mild, physiological conditions, which is crucial for maintaining the structural integrity and biological activity of sensitive biomolecules like antibodies.[3]

Reaction Specificity and pH Dependence

The reaction of maleimides with thiols is highly pH-dependent. The optimal pH range for this conjugation is between 6.5 and 7.5.[][2] In this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating a rapid reaction with the maleimide. At the same time, the competing reaction with primary amines (e.g., lysine (B10760008) residues) is significantly slower. At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[][2][3] Above pH 7.5, the reactivity of amines towards the maleimide increases, which can lead to undesirable side products and a heterogeneous conjugate population.[] Conversely, at pH values below 6.5, the rate of the thiol-maleimide reaction decreases due to the protonation of the thiol group.

The Role of the PEG2 Spacer

The "amido-PEG2" portion of the linker serves several important functions:

-

Hydrophilicity: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which helps to improve the solubility of the linker and the resulting bioconjugate in aqueous buffers.[5][6][7] This is particularly important when conjugating hydrophobic drugs or labels.

-

Spacer Arm: The PEG2 moiety acts as a flexible spacer arm, separating the conjugated molecule from the biomolecule.[5] This can reduce steric hindrance and help to preserve the biological activity of the protein or antibody.

-

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is known to reduce the immunogenicity of therapeutic proteins.[8]

Stability of the Maleimide-Thiol Adduct

While the thioether bond formed is generally considered stable, the resulting thiosuccinimide ring can undergo two competing reactions in vivo: hydrolysis and retro-Michael reaction.[8][9][10]

Retro-Michael Reaction (Thiol Exchange)

The retro-Michael reaction is a reversible process where the thioether bond can break, leading to the dissociation of the conjugate.[9][10] The regenerated maleimide can then react with other thiol-containing molecules in the biological environment, such as glutathione (B108866) or serum albumin.[9][10] This "thiol exchange" can lead to premature release of the payload from an ADC, resulting in off-target toxicity and reduced therapeutic efficacy.[9][10] The rate of this reaction is influenced by the local microenvironment and the nature of the thiol.[9]

Hydrolysis of the Succinimide (B58015) Ring

The succinimide ring of the conjugate is susceptible to hydrolysis, which opens the ring to form a stable succinamic acid thioether.[] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage.[11] The rate of hydrolysis is generally slow for N-alkyl substituted maleimides but can be accelerated by electron-withdrawing groups on the nitrogen atom or by the local protein microenvironment.[11][12]

Data Presentation

Table 1: Reaction Conditions and Efficiency of Maleimide-Thiol Conjugation

| Biomolecule | Maleimide Reagent | Molar Ratio (Maleimide:Thiol) | pH | Temperature (°C) | Reaction Time | Conjugation Efficiency (%) | Reference |

| cRGDfK peptide | maleimide-PEG-PLGA NPs | 2:1 | 7.0 | Room Temp | 30 min | 84 ± 4 | [13][14] |

| 11A4 nanobody | maleimide-PEG-PLGA NPs | 5:1 | 7.4 | Room Temp | 2 h | 58 ± 12 | [13][14] |

| Antibody | Maleimide-drug | 9.5:1 (reagent:antibody) | 7.4 | 4 | 1 h | Not specified | [10] |

Table 2: Stability of Maleimide-Thiol Conjugates

| Maleimide Derivative | Thiol | Condition | Half-life (h) | Extent of Conversion (%) | Reference |

| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | 18 | 12.3 | [9] |

| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | 3.1 | 89.5 | [9] |

| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | Not specified | Not specified | [9] |

| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | Incubation with glutathione | 258 | 0.8 | [9] |

| Thiol-linked ADC (unspecified) | - | Rat serum | ~96-120 | ~50% deconjugation | [7] |

Table 3: Hydrolysis Rates of Maleimide Derivatives

| Maleimide Derivative | Condition | Half-life (h) | % Hydrolysis after 8h | Reference |

| Unprotected Nα–maleimido-Dap (mDap) | pH 7.0, 25°C | ~0.5 | 100 | [3] |

| Nγ-Boc-mDap | pH 7.0, 25°C | >8 | ~60 | [3] |

| Carboxylic acid analogue | pH 7.0, 25°C | >>8 | <10 | [3] |

Experimental Protocols

Protocol 1: General Procedure for Protein-Maleimide Conjugation

This protocol outlines a general method for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

-

Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)

-

Maleimide-functionalized molecule (e.g., Mal-amido-PEG2-drug) dissolved in a compatible organic solvent (e.g., DMSO)

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA

-

Quenching solution: 100 mM L-cysteine or N-acetylcysteine in reaction buffer

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Maleimide Reagent Preparation: Prepare a stock solution of the maleimide-functionalized molecule in an organic solvent like DMSO.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess of maleimide over thiol (typically 10-20 fold).[15] Perform the reaction at room temperature for 2 hours or at 4°C overnight.[2] Protect from light if the maleimide is fluorescent.

-

Quenching: Add the quenching solution to a final concentration of ~1 mM to react with any unreacted maleimide groups.[5] Incubate for 15-30 minutes.

-

Purification: Purify the conjugate from unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography.[5]

Protocol 2: Characterization of the Conjugate by HPLC and Mass Spectrometry

A. Hydrophobic Interaction Chromatography (HIC)-HPLC for DAR Analysis HIC is a common method to determine the drug-to-antibody ratio (DAR) of ADCs.

-

Column: A HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.

-

Mobile Phase B: e.g., 20 mM sodium phosphate, 25% isopropanol, pH 7.

-

Gradient: A decreasing salt gradient is used to elute the ADC species. Proteins with higher drug loads are more hydrophobic and elute later.

-

Detection: UV detection at 280 nm. The relative peak areas of the different drug-loaded species can be used to calculate the average DAR.

B. LC-MS for Confirmation of Conjugation and Intact Mass Analysis

-

Sample Preparation: Desalt the purified conjugate into a volatile buffer (e.g., ammonium acetate).

-

Liquid Chromatography: Use a reverse-phase column suitable for proteins.

-

Mass Spectrometry: Acquire data in positive ion mode over an appropriate m/z range for the expected intact mass of the conjugate.

-

Data Analysis: Deconvolute the raw mass spectrum to determine the molecular weight of the conjugate. The mass increase compared to the unconjugated protein will confirm the successful conjugation and the number of attached molecules.

Conclusion

The maleimide group is a critical component of the Mal-amido-PEG2 linker, enabling the highly specific and efficient covalent attachment of molecules to thiols on biomolecules. Its reactivity, governed by the Michael addition mechanism, is optimal under mild, near-neutral pH conditions. While the resulting thioether bond is generally stable, the potential for retro-Michael reaction necessitates a thorough understanding of the factors influencing the stability of the thiosuccinimide linkage. Strategies to promote hydrolysis of the succinimide ring can lead to more stable bioconjugates. The Mal-amido-PEG2 linker, with its combination of a thiol-reactive maleimide and a hydrophilic PEG spacer, remains an invaluable tool in the development of targeted therapies and other advanced bioconjugates. Careful control of reaction conditions and thorough characterization of the final product are paramount to ensure the desired efficacy and safety of these complex biomolecules.

References

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 10. broadpharm.com [broadpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Strategic Imperative of PEG2 Spacers in Antibody-Drug Conjugate (ADC) Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, the critical bridge between these two components, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of the ADC. Among the various linker technologies, the incorporation of short polyethylene (B3416737) glycol (PEG) spacers, particularly di-ethylene glycol (PEG2), has emerged as a key strategy to overcome challenges associated with the inherent hydrophobicity of many potent payloads. This technical guide provides a comprehensive overview of the purpose and impact of PEG2 spacers in ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Functions of PEG2 Spacers in ADC Linkers

The primary rationale for integrating a PEG2 spacer into an ADC linker is to modulate the physicochemical properties of the conjugate, thereby enhancing its therapeutic index.[1] Many highly potent cytotoxic agents are hydrophobic, and their conjugation to an antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation.[1] A PEG2 spacer addresses these challenges through several mechanisms:

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG2 moiety counteracts the hydrophobicity of the payload, improving the overall water solubility of the ADC.[2] This is critical for preventing aggregation, which can compromise manufacturing, stability, efficacy, and safety.[2] By mitigating aggregation, PEG2 spacers can enable higher drug-to-antibody ratios (DAR) without sacrificing the biophysical stability of the conjugate.[3]

-

Improved Pharmacokinetics (PK): PEGylation, even with a short spacer like PEG2, can increase the hydrodynamic volume of the ADC. This "shielding" effect can reduce clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[4][5][6]

-

Optimized Drug-to-Antibody Ratio (DAR): The inclusion of a PEG2 spacer can facilitate more efficient conjugation, leading to an optimal DAR. In some cases, a PEG2 spacer has been shown to achieve a higher DAR compared to longer PEG chains, where steric hindrance may become a limiting factor.[3]

-

Reduced Immunogenicity: The PEG chain can mask the ADC from the immune system, potentially reducing the risk of eliciting an immune response against the conjugate.

Quantitative Impact of PEG Spacers on ADC Properties

The decision to incorporate a PEG spacer is data-driven. The following table summarizes the comparative effects of PEG spacers on key ADC attributes, based on findings from various preclinical studies. While specific data for PEG2 is highlighted where available, the general trends observed with short PEG chains are informative.

| Parameter | ADC without PEG Spacer | ADC with PEG2 Spacer | ADC with Longer PEG Spacer (e.g., PEG8, PEG12) | References |

| Drug-to-Antibody Ratio (DAR) | May be limited by payload hydrophobicity | Can enable higher, more optimal DAR | May sometimes result in lower DAR due to steric hindrance, but can also enable high DAR with very hydrophobic payloads | [3] |

| Aggregation (% High Molecular Weight Species) | Higher, especially with increasing DAR | Significantly reduced | Significantly reduced | [2][3] |

| In Vitro Potency (IC50) | Potency is payload-dependent | Can show improved potency compared to longer PEG spacers in some contexts | Potency is payload-dependent; may be slightly reduced due to altered internalization kinetics | [3][4] |

| Plasma Half-life (t1/2) | Shorter | Increased | Further increased with increasing chain length | [4][5] |

| Tumor Accumulation | Lower | Increased | Generally increased, with an optimal length often observed | [4][7] |

| Therapeutic Index | Narrower | Wider | Generally wider, but dependent on the balance of efficacy and toxicity | [1] |

Key Experimental Protocols

The successful development of ADCs with PEG2 spacers relies on robust and reproducible experimental methods. This section provides an overview of key protocols for the synthesis, conjugation, and evaluation of these complex biotherapeutics.

Synthesis of a Maleimide-PEG2-Valine-Citrulline-PABC-MMAE Linker-Payload

This protocol describes the synthesis of a common cleavable linker-payload construct featuring a PEG2 spacer.

Materials:

-

Maleimidocaproic acid (MC)

-

Valine-Citrulline dipeptide (Val-Cit)

-

p-Aminobenzyl alcohol (PAB-OH)

-

p-Nitrophenyl chloroformate (PNP-Cl)

-

Monomethyl auristatin E (MMAE)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

Synthesis of Mc-Val-Cit-PAB-PNP:

-

Couple Maleimidocaproic acid (MC) to the N-terminus of the Valine-Citrulline dipeptide using DCC/NHS chemistry in DMF.

-

Purify the resulting Mc-Val-Cit-OH by silica gel chromatography.

-

Couple the purified Mc-Val-Cit-OH to p-Aminobenzyl alcohol (PAB-OH) using DCC/NHS to form Mc-Val-Cit-PAB-OH.

-

Activate the hydroxyl group of the PAB moiety by reacting Mc-Val-Cit-PAB-OH with p-nitrophenyl chloroformate in the presence of a base like DIPEA in DCM.

-

Purify the resulting Mc-Val-Cit-PAB-PNP intermediate.

-

-

Conjugation to MMAE:

-

Dissolve Mc-Val-Cit-PAB-PNP and MMAE in DMF.

-

Add DIPEA to facilitate the reaction between the activated carbonate and the secondary amine of MMAE.

-

Stir the reaction at room temperature until completion, monitoring by HPLC.

-

Purify the final product, Mc-PEG2-VC-PAB-MMAE, by preparative HPLC.

-

Antibody-Drug Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of the maleimide-functionalized linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Maleimide-PEG2-linker-payload dissolved in a co-solvent like DMSO

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

-

Antibody Reduction:

-

To the antibody solution, add a calculated molar excess of TCEP to partially reduce the interchain disulfide bonds. A typical starting point is a 2-3 fold molar excess of TCEP per antibody.

-

Incubate at 37°C for 1-2 hours.

-

-

Conjugation:

-

Cool the reduced antibody solution to 4°C.

-

Add the maleimide-PEG2-linker-payload solution to the reduced antibody with gentle mixing. A typical molar excess of linker-payload to antibody is 5-10 fold.

-

Allow the reaction to proceed at 4°C for 1-2 hours or overnight.

-

-

Quenching:

-

Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups.

-

Incubate for 20-30 minutes.

-

-

Purification:

-

Purify the ADC from unreacted linker-payload and other reagents using SEC or TFF.

-

Exchange the buffer to a formulation buffer suitable for storage.

-

Determination of Drug-to-Antibody Ratio (DAR)

Accurate determination of DAR is critical for ADC characterization.

-

Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the number of conjugated hydrophobic payloads. The peak areas of the different species (DAR0, DAR2, DAR4, etc.) are used to calculate the average DAR.[8][][10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the most detailed information, allowing for the determination of the molecular weight of each ADC species and thus an accurate calculation of the DAR distribution and average DAR.[8][10][11]

-

UV/Vis Spectroscopy: A simpler and faster method that relies on the different absorbance maxima of the antibody (280 nm) and the payload. By using the Beer-Lambert law and the extinction coefficients of both components, the average DAR can be estimated.[8][10]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.[12][13][14][15]

Procedure:

-

Cell Seeding: Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC. Include a negative control (untreated cells) and a positive control (free payload).

-

Incubation: Incubate the cells for 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the ADC concentration to determine the IC50 value.

In Vivo Pharmacokinetic Study

This protocol outlines a typical PK study in a rodent model.[16][17][18][19]

Animal Model: Female athymic nude mice bearing tumor xenografts of a relevant human cancer cell line.

Procedure:

-

Dosing: Administer a single intravenous (IV) dose of the ADC to each mouse.

-

Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) via retro-orbital or tail vein bleeding.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated analytical method, typically a ligand-binding assay (ELISA) or LC-MS/MS.[11][20][21][22]

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Visualizing Key Processes

Understanding the complex mechanisms of ADC action and development can be facilitated by visual representations. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Signaling Pathway: ADC Internalization and Payload Release

References

- 1. lcms.cz [lcms.cz]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. books.rsc.org [books.rsc.org]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. dovepress.com [dovepress.com]

- 8. benchchem.com [benchchem.com]

- 10. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]

- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. unmc.edu [unmc.edu]

- 19. youtube.com [youtube.com]

- 20. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PAB Self-Immolative Spacer Mechanism

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the design of advanced drug delivery systems, most notably in the field of antibody-drug conjugates (ADCs). Its ability to undergo a predictable and efficient electronic cascade to release a therapeutic payload upon a specific triggering event has made it an invaluable tool in targeted therapy. This guide provides a comprehensive technical overview of the PAB spacer's core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action

The PAB self-immolative spacer is a critical component of sophisticated linker technologies designed for the controlled release of therapeutic agents.[1] The fundamental principle of its action lies in a two-step process initiated by a specific enzymatic cleavage event, culminating in the liberation of the active drug molecule.[2][3][4]

The most prevalent application of the PAB spacer involves its conjunction with a dipeptide sequence, such as valine-citrulline (Val-Cit), which serves as a substrate for lysosomal proteases like Cathepsin B.[5][][7] These enzymes are often upregulated in the tumor microenvironment, providing a targeted release mechanism.[4]

The process unfolds as follows:

-

Enzymatic Cleavage: Upon internalization of the ADC into a target cell, it traffics to the lysosome.[8][9][10] Within this acidic and enzyme-rich environment, Cathepsin B recognizes and cleaves the amide bond between the C-terminal amino acid of the dipeptide (e.g., citrulline) and the aniline (B41778) nitrogen of the PAB group.[2][3] This initial cleavage is the rate-limiting step and the trigger for the subsequent self-immolation process.[2]

-

1,6-Elimination Cascade: The enzymatic cleavage unmasks the aniline nitrogen of the p-aminobenzyl alcohol (PABA) moiety. This unmasking initiates a spontaneous and irreversible 1,6-electronic elimination reaction.[2][11] The free electron pair on the nitrogen atom donates electron density into the aromatic ring, leading to the fragmentation of the spacer. This cascade results in the release of the payload (often attached as a carbamate (B1207046) to the benzylic position), carbon dioxide, and an aromatic remnant.[2][3] This "self-immolative" nature ensures a clean and traceless release of the drug in its active form.[3]

Quantitative Data on PAB Spacer Performance

The stability of the linker-payload conjugate in systemic circulation and the rate of its cleavage within the target cell are critical parameters for the efficacy and safety of an ADC. Premature drug release can lead to off-target toxicity, while inefficient cleavage can diminish the therapeutic effect.[2] The following tables summarize key quantitative data related to the performance of PAB-based linkers.

Table 1: Stability of Val-Cit-PAB Linkers in Plasma

| Linker Type | Species | Stability Metric | Result | Reference |

| Val-Cit-PABC | Human | % Intact after 6 days | High | [12][13] |

| Val-Cit-PABC | Mouse | % Intact after 4.5 days | Unstable | [1][13][14] |

| Glu-Val-Cit-PABC | Mouse | % Intact | Stable | [13] |

| m-Amide-PABC | Mouse | % Hydrolysis after 24h | 50% | [15] |

| Glutamic acid + m-Amide-PABC | Mouse | % Hydrolysis after 24h | 7% | [15] |

Note: The instability of the Val-Cit linker in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), an enzyme not present in human plasma. This highlights the importance of multi-species plasma stability testing.[1][13]

Table 2: Cathepsin B Cleavage Rates of Dipeptide Linkers

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme | Notes | Reference |

| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | Considered the "gold standard" for Cathepsin B-cleavable linkers. | [3][16] |

| Phe-Lys | Faster than Val-Cit | Cathepsin B | Efficiently cleaved. | [16] |

| Val-Ala | Slower than Val-Cit | Cathepsin B | Slower but effective cleavage. | [] |

| Val-Cit-Gly | - | Cathepsin B / Cathepsin L | Cleavage can occur at two sites. |

Note: Direct kinetic parameters for full ADCs are not widely published. The data presented are often from model substrates and provide a comparative understanding of linker performance.[3]

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis and evaluation of ADCs incorporating PAB self-immolative spacers. The following sections provide methodologies for key experiments.

Synthesis of a Val-Cit-PAB-Payload Conjugate

This protocol outlines the general steps for the synthesis of a drug-linker construct, for example, SuO-Glu-Val-Cit-PAB-MMAE.[5]

1. Solid-Phase Peptide Synthesis (SPPS) of the Peptide-Spacer:

-

Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling (Citrulline): Couple Fmoc-Cit-OH to the resin using a coupling agent like HBTU/HOBt in the presence of DIPEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling (Valine): Couple Fmoc-Val-OH to the deprotected citrulline residue.

-

PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.

-

Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA).

2. Payload Conjugation:

-

Dissolution: Dissolve the purified peptide-spacer (e.g., Fmoc-Val-Cit-PAB-OH) and the payload (e.g., MMAE) in anhydrous DMF.

-

Coupling: Add coupling reagents such as HOBt and pyridine (B92270) and stir at room temperature.

-

Purification: Purify the product by reverse-phase HPLC.

3. Final Linker Assembly and Activation:

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus.

-

Glutamic Acid Coupling: Couple a protected glutamic acid (e.g., Fmoc-Glu(OtBu)-OH).

-

Side-Chain Deprotection: Remove the t-butyl protecting group from the glutamic acid.

-

NHS Activation: Activate the carboxylic acid of glutamic acid with N-Hydroxysuccinimide (NHS) to facilitate antibody conjugation.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict premature drug release.[2]

1. Preparation:

-

Incubate the ADC at a concentration of approximately 1.3 mg/mL in plasma (e.g., human, mouse, rat) at 37°C.

-

Include a buffer control to assess the inherent stability of the ADC.

2. Time Points:

-

Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 3, 7).

3. Sample Processing:

-

Isolate the ADC from the plasma samples using immunoaffinity capture, such as with Protein A/G magnetic beads.

4. Analysis:

-

Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[17][18][19]

-

The supernatant can also be analyzed to quantify the amount of released payload.

5. Data Interpretation:

-

A stable ADC will exhibit minimal loss in DAR over the incubation period.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[20][21][22][23]

1. Cell Seeding:

-

Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a density of 1,000-10,000 cells/well.

-

Incubate overnight to allow for cell attachment.

2. ADC Treatment:

-

Add serial dilutions of the ADC to the appropriate wells.

-

Include untreated control wells.

3. Incubation:

-

Incubate the plate for 48-144 hours at 37°C with 5% CO₂.

4. MTT Addition:

-

Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.

5. Solubilization:

-

Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.

6. Absorbance Reading:

-

Read the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The PAB self-immolative spacer is a powerful and versatile tool in the development of targeted drug delivery systems. Its predictable and efficient mechanism of drug release, triggered by specific enzymatic activity, has been instrumental in the success of numerous ADCs. A thorough understanding of its mechanism, coupled with robust quantitative analysis and well-defined experimental protocols, is paramount for the rational design and optimization of next-generation targeted therapeutics. This guide provides a foundational resource for researchers and drug developers working to harness the full potential of this elegant chemical machinery.

References

- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]

- 15. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. criver.com [criver.com]

- 19. agilent.com [agilent.com]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

The Strategic Application of p-Nitrophenyl Carbonate as a Leaving Group for Advanced Drug Conjugation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction